REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[F:12].OS(O)(=O)=O.[CH3:18]O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:18])=[O:10])=[CH:4][C:3]=1[F:12]
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Name
|
|
Quantity
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10.07 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)CC(=O)O)F
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Name
|
|
Quantity
|
0.297 mL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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sealed vessel
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Type
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CONCENTRATION
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Details
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The solution was concentrated in vacuo
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with EtOAc (2×100 mL)
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Type
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WASH
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Details
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washed with water (100 mL)
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Type
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WASH
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Details
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washed with brine (75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CC(=O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |